[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea
Description
Properties
IUPAC Name |
[(E)-1-(4-fluorophenyl)ethylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYTYSQJWLDRSR-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(E)-[1-(4-fluorophenyl)ethylidene]amino]urea typically involves the reaction of 4-fluoroacetophenone with semicarbazide under acidic or basic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structural Representation
| Property | Value |
|---|---|
| InChI Key | ZYYTYSQJWLDRSR-WUXMJOGZSA-N |
| Canonical SMILES | CC(=NNC(=O)N)C1=CC=C(C=C1)F |
Medicinal Chemistry
[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea is being investigated for its potential as a therapeutic agent in several areas:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit key proteins involved in cancer pathways, potentially blocking tumor growth mechanisms.
- Antimicrobial Properties : Similar compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, indicating potential for antibiotic development.
Biological Studies
Research is ongoing to explore its interactions with biological macromolecules. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to assess binding affinities with target proteins.
Case Study 1: Antibacterial Activity
In a study assessing various fluorinated derivatives, this compound demonstrated potent antibacterial effects against clinical strains of bacteria. This suggests its viability as a lead compound for antibiotic development.
Case Study 2: Anticancer Mechanism
Research focused on the binding affinities of this compound with cancer-related proteins showed promising results in inhibiting pathways associated with tumor growth, indicating its potential as a candidate for further therapeutic exploration.
Mechanism of Action
The mechanism of action of [(E)-[1-(4-fluorophenyl)ethylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby blocking signal transduction pathways that promote cell proliferation or survival .
Comparison with Similar Compounds
[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea can be compared with other similar compounds, such as:
[(E)-[1-(4-chlorophenyl)ethylidene]amino]urea: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
[(E)-[1-(4-bromophenyl)ethylidene]amino]urea: The presence of a bromophenyl group can also influence the reactivity and biological activity of the compound.
[(E)-[1-(4-methylphenyl)ethylidene]amino]urea: The methyl group may affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific fluorophenyl group, which can enhance its biological activity and selectivity for certain molecular targets .
Biological Activity
[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
This compound features a urea functional group linked to an ethylidene moiety, substituted with a 4-fluorophenyl group. The presence of the fluorine atom enhances its lipophilicity, which is crucial for biological activity. The molecular formula is CHFNO, with a molecular weight of 195.2 g/mol .
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases or proteases, blocking signal transduction pathways that promote cell proliferation or survival .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that fluorinated derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. In disc diffusion assays, compounds with similar structures displayed comparable activity to standard antibiotics like ampicillin against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
There is growing evidence supporting the anticancer potential of this compound. The fluorinated phenyl group may enhance interactions with biological targets involved in cancer progression. Initial studies indicate significant binding interactions with key proteins in cancer pathways, suggesting that this compound could influence cell growth and survival mechanisms .
Research Findings
Case Study 1: Antibacterial Activity
In a study assessing various fluorinated aldimines, this compound demonstrated potent antibacterial effects against clinical strains of bacteria, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Mechanism
A study focused on the binding affinities of this compound with cancer-related proteins showed promising results in inhibiting pathways associated with tumor growth. This suggests its viability as a candidate for further therapeutic exploration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(E)-[1-(4-fluorophenyl)ethylidene]amino]urea, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation of substituted isocyanates with amines or hydrazine derivatives. For example, urea derivatives with fluorophenyl groups are often prepared by reacting 4-fluorophenyl isocyanate with amine precursors under controlled temperatures (40–60°C) in anhydrous solvents like tetrahydrofuran (THF) . Optimization involves adjusting stoichiometry, reaction time, and purification via column chromatography. Characterization requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm the E-configuration and purity .
Q. How does the fluorine substituent influence the compound’s physicochemical properties?
- Methodological Answer : The 4-fluorophenyl group enhances electron-withdrawing effects, increasing stability and influencing hydrogen-bonding interactions. Techniques like X-ray crystallography or computational modeling (DFT) can quantify bond angles and electrostatic potential surfaces. Comparative studies with non-fluorinated analogs reveal differences in solubility and melting points .
Q. What preliminary assays are used to evaluate the compound’s bioactivity?
- Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies (MTT assay on cancer cell lines). For example, fluorophenyl-urea analogs have been tested for antiproliferative activity against HeLa cells, with IC₅₀ values determined via dose-response curves .
Advanced Research Questions
Q. How can structural modifications of the urea core enhance target selectivity in enzyme inhibition?
- Methodological Answer : Introduce substituents like methoxyacetyl or tetrahydroquinoline groups to modulate steric and electronic interactions. Structure-activity relationship (SAR) studies using molecular docking (AutoDock Vina) and MD simulations can predict binding affinities to targets like EGFR or VEGFR2 . Experimental validation via competitive binding assays (SPR or ITC) quantifies selectivity .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using guidelines like OECD 423 for toxicity testing. Cross-validate results with orthogonal methods: e.g., confirm apoptosis via flow cytometry (Annexin V staining) if MTT data are inconsistent .
Q. How does the E/Z isomerism of the ethylideneamino group affect pharmacological profiles?
- Methodological Answer : Isomer-specific bioactivity can be probed by isolating E and Z forms via chiral HPLC. Comparative pharmacokinetic studies (e.g., plasma half-life in rodent models) and metabolite profiling (LC-MS/MS) assess stability differences. Computational studies (e.g., COSMO-RS) predict solubility variations between isomers .
Q. What advanced techniques characterize the compound’s interaction with DNA or proteins?
- Methodological Answer : Use circular dichroism (CD) spectroscopy to detect DNA helix distortion. For protein interactions, employ fluorescence quenching (e.g., tryptophan emission scans) or cryo-EM for visualizing binding sites. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics .
Data Analysis and Optimization
Q. How can QSAR models guide the design of derivatives with improved metabolic stability?
- Methodological Answer : Develop QSAR models using descriptors like logP, polar surface area, and H-bond donors. Train models with datasets from PubChem BioAssay and validate via leave-one-out cross-validation. Prioritize derivatives with predicted CYP450 inhibition scores < 50% (calculated using ADMET Predictor™) .
Q. What strategies mitigate degradation during long-term stability studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
